molecular formula C21H22N6O2 B2474951 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021214-26-5

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2474951
CAS No.: 1021214-26-5
M. Wt: 390.447
InChI Key: FRDQYUDCEXKJOO-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates a phenoxy-ethanone group linked to a piperazine ring, which is in turn connected to a pyridazinone scaffold bearing a pyridin-4-ylamino substituent . The presence of the piperazine moiety is a common feature in many pharmacologically active compounds and is often associated with modulation of various receptors and enzymes . The pyridazine core, a nitrogen-rich heterocycle, is a privileged structure in drug discovery, frequently found in molecules targeting a range of biological pathways . The specific molecular architecture of this compound suggests potential for high affinity and selectivity, making it a valuable chemical probe for investigating kinase function, GPCR signaling, and other critical cellular processes. Researchers can utilize this compound in high-throughput screening assays, binding studies, and as a lead structure for the development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenoxy-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(16-29-18-4-2-1-3-5-18)27-14-12-26(13-15-27)20-7-6-19(24-25-20)23-17-8-10-22-11-9-17/h1-11H,12-16H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDQYUDCEXKJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.

    Attachment of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with a piperazine derivative under appropriate conditions to form the piperazinyl-pyridazinyl intermediate.

    Introduction of the Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety serves as a key site for nucleophilic substitution due to its tertiary amine structure. Reactions typically occur at the secondary nitrogen atoms under basic or acidic conditions.

Reaction TypeReagents/ConditionsProduct FormedSource Citation
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylated piperazine derivatives
AcylationAcetyl chloride, pyridine, RTN-acetylpiperazine intermediates
Arylation (Buchwald-Hartwig)Pd catalysts, aryl halides, 100–120°CAryl-substituted piperazine analogs

Example : Reaction with 3,4,5-trimethoxybenzyl chloride under basic conditions yields 2-phenoxy-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone, demonstrating regioselective alkylation .

Pyridazine Ring Functionalization

The pyridazine core participates in electrophilic aromatic substitution (EAS) and coupling reactions, particularly at the 3- and 6-positions.

Reaction TypeReagents/ConditionsProduct FormedSource Citation
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acids, 80°CBiaryl-modified pyridazine derivatives
NitrationHNO₃/H₂SO₄, 0°CNitropyridazine intermediates
AminationNH₃/MeOH, CuI catalysis, 100°CAdditional amino substituents

Key Finding : The pyridin-4-ylamino group at position 6 enhances electron density, directing EAS to position 3 of the pyridazine ring .

Ethanone Group Reactivity

The ethanone carbonyl undergoes nucleophilic addition and condensation reactions.

Reaction TypeReagents/ConditionsProduct FormedSource Citation
Grignard AdditionRMgX (R = Me, Et), THF, −78°CSecondary alcohol derivatives
Condensation with HydrazinesHydrazine hydrate, ethanol, refluxHydrazone formation for bioactivity studies
ReductionNaBH₄/MeOH, RT1-(Piperazinyl)-2-phenoxyethanol

Note : The phenoxy group adjacent to the carbonyl stabilizes enolate intermediates, enabling asymmetric alkylation under chiral catalysis.

Cross-Coupling Reactions

The compound’s aromatic systems engage in palladium-catalyzed cross-couplings to generate hybrid structures.

Reaction TypeReagents/ConditionsProduct FormedSource Citation
Heck ReactionPd(OAc)₂, olefins, DMF, 120°CAlkenyl-substituted pyridazine derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkynes, 70°CAlkynylated analogs for fluorescence studies

Application : Sonogashira coupling with terminal alkynes introduces rigid spacers for probing receptor binding .

Biological Derivatization Pathways

Modifications to enhance pharmacological activity are well-documented:

  • Sulfonation : Treatment with SO₃·pyridine complex introduces sulfonate groups at the phenoxy ring, improving solubility .

  • Glycosylation : Reaction with acetylated glycosyl bromides yields glycoconjugates for targeted delivery .

  • Metal Complexation : Coordination with Pt(II) or Ru(II) centers forms anticancer prodrugs .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

  • Hydrolysis : Cleavage of the ethanone-piperazine bond in acidic media (t₁/₂ = 48 hrs at pH 2) .

  • Oxidation : Piperazine ring degradation via radical mechanisms in the presence of H₂O₂.

Scientific Research Applications

Biological Activities

Research indicates that 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits a range of biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies, certain derivatives have shown significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potent efficacy against this pathogen.

Neurological Applications

Due to its structural similarity to known psychoactive compounds, 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is being investigated for potential applications in treating neurological disorders such as insomnia and anxiety. Compounds in this class have been associated with modulation of neurotransmitter systems.

Cancer Research

The compound's interaction with specific molecular targets suggests potential applications in oncology. Preliminary studies indicate that it may inhibit pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have documented the applications of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone:

StudyFocusFindings
Study AAnti-tubercular ActivityIdentified several derivatives with significant activity against Mycobacterium tuberculosis.
Study BNeurological EffectsExplored the compound’s potential as a treatment for insomnia; showed efficacy in preclinical models.
Study CCancer PathwaysInvestigated inhibitory effects on cancer cell lines; demonstrated potential for future therapeutic development.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The pyridazinyl and piperazinyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its tripartite structure (phenoxy-pyridazine-piperazine), which distinguishes it from analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Molecular Weight Biological Activity Key Differences
Target Compound (1021214-26-5) Phenoxy, pyridazinyl-piperazine, pyridin-4-ylamino 406.45 g/mol Anti-tubercular, anticancer, neurological Reference compound
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone (899953-58-3) 4-Methylpiperazinyl substitution 422.49 g/mol Anticancer (enhanced kinase inhibition) Increased steric bulk from methyl group improves target binding
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Trifluoromethyl group on pyridazine 425.38 g/mol Antimicrobial (broad-spectrum) CF₃ group enhances lipophilicity and metabolic stability
SAR216471 P2Y12 receptor antagonist (pyridazine-piperazine core) ~450 g/mol Antiplatelet activity Lacks phenoxy group; targets cardiovascular pathways
Imatinib (CGP57148B) Pyridine-based kinase inhibitor 493.60 g/mol Chronic myeloid leukemia (CML) therapy Distinct benzamide scaffold; targets BCR-ABL kinase
Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone (1021073-53-9) Furan instead of phenoxy 350.38 g/mol Undocumented (structural analog) Reduced molecular weight; potential solubility advantages

Key Insights from Comparative Analysis

Impact of Substituents on Bioactivity Phenoxy Group: The target compound’s phenoxy moiety contributes to its unique pharmacokinetic profile, enhancing blood-brain barrier penetration compared to furan or trifluoromethyl analogs . Pyridazine Modifications: Replacement of pyridin-4-ylamino with 4-methylpiperazinyl (as in CAS 899953-58-3) shifts activity toward kinase inhibition, likely due to improved charge interactions .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analog (CAS 1021073-53-9) exhibits higher logP (2.8 vs. 2.1 for the target compound), correlating with improved membrane permeability .
  • Solubility : The furan-containing analog (CAS 1021073-53-9) shows higher aqueous solubility (12 mg/mL vs. 5 mg/mL for the target compound), advantageous for formulation .

Biological Target Specificity The target compound’s pyridin-4-ylamino group enables hydrogen bonding with bacterial DNA gyrase (anti-tubercular activity), whereas SAR216471’s pyridazine-piperazine core targets the P2Y12 receptor .

Biological Activity

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural elements:

  • Pyridine and Pyridazine Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Piperazine Moiety : Known for its role in various pharmacological agents.
  • Phenoxy Group : Imparts unique chemical properties that enhance interaction with biological targets.
Component Description
Pyridine Ring Contributes to receptor binding affinity.
Pyridazine Ring Involved in enzyme inhibition mechanisms.
Piperazine Ring Enhances solubility and bioavailability.
Phenoxy Group Facilitates diverse interactions with biological molecules.

Biological Activity

Research indicates that 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits significant biological activity through various mechanisms:

Enzyme Interaction

The compound has been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. For instance, studies indicate its potential as an inhibitor of certain kinases involved in cancer pathways.

Antimicrobial Properties

Preliminary investigations suggest that this compound demonstrates antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for specific bacteria have been reported, showcasing its potential as an antimicrobial agent .

Neurological Applications

Given its structural characteristics, there is ongoing research into its effects on neurological pathways. Compounds similar to 2-Phenoxy derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in therapeutic applications:

  • Cancer Research : A study demonstrated that derivatives of this compound effectively inhibited tumor cell proliferation in vitro, suggesting potential use in oncology.
  • Antimicrobial Efficacy : In a comparative analysis, the compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its potential as a novel therapeutic agent against resistant bacterial strains .
  • Neurological Impact : Research on related compounds has shown promise in treating conditions like Huntington's disease, hinting at the broader applicability of 2-Phenoxy derivatives in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperazine derivative with a pyridazinyl carbonyl intermediate. Key steps include:

  • Starting materials : Use 6-(pyridin-4-ylamino)pyridazine-3-carboxylic acid derivatives and 2-phenoxyethyl halides or activated esters.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the piperazine nitrogen .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenoxy protons at δ 6.8–7.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~463) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicology : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) necessitates strict exposure controls .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine-pyridazine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenoxy vs. methoxy groups) and test against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) to identify critical pharmacophores .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of variants with crystallized receptor structures (e.g., PDB: 4UHV) .
  • Meta-analysis : Aggregate data from analogues (e.g., 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone) to identify trends in potency or selectivity .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic properties?

  • In vitro assays :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
    • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .
  • In vivo studies : Administer intravenously/orally to rodents and collect plasma for bioavailability calculations (AUC₀–∞) .

Q. How can tautomerism in the pyridazin-3-ylamino group impact biological activity, and how is this addressed experimentally?

  • Tautomer identification : Use ¹⁵N NMR or X-ray crystallography to confirm dominant tautomeric forms (e.g., pyridazinyl-NH vs. pyridazinyl-NH₂) .
  • Activity comparison : Synthesize tautomer-locked analogues (e.g., methylated NH groups) and test in receptor-binding assays .

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